molecular formula C33H53NO8 B591428 Edpetiline CAS No. 32685-93-1

Edpetiline

Cat. No. B591428
CAS RN: 32685-93-1
M. Wt: 591.786
InChI Key: DHQFYEJMFMYGCV-RRIRULBESA-N
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Description

Edpetiline is a principal alkaloid from P. eduardi . It has significant anti-inflammatory effects .


Molecular Structure Analysis

Edpetiline has a molecular formula of C33H53NO8 . Its average mass is 591.776 Da and its monoisotopic mass is 591.377136 Da .

Scientific Research Applications

Environmental Impact and Endocrine Disruption

Edpetiline, like many compounds, has been studied in various contexts, including its role as an environmental contaminant and its potential endocrine-disrupting effects. Research on endocrine-disrupting chemicals (EDCs) illustrates the profound implications these substances have on health and disease, highlighting how exposures, especially during developmental phases, can predispose individuals to disease later in life. EDCs, including substances with similar properties to edpetiline, alter gene-environment interactions through physiological, cellular, molecular, and epigenetic changes, affecting both exposed individuals and potentially their descendants. The comprehensive review by Gore et al. (2015) emphasizes the need for understanding the actions of EDCs, including their nonmonotonic dose-responses, low-dose effects, and developmental vulnerability, to better translate findings to human health and guide regulatory decisions (Gore et al., 2015).

Water Treatment and Resource Recovery

In the realm of environmental protection and resources recovery, electrodialysis (ED), a method related to the broader category of technologies that might involve edpetiline, shows significant promise for treating wastewater. Gurreri et al. (2020) conducted a systematic review on ED's applications, underscoring its adequacy for desalination and treatments with environmental benefits. ED techniques can reclaim wastewater and recover valuable products, such as heavy metal ions, salts, and nutrients, showcasing the technology's potential in minimizing liquid discharge and its environmental impact (Gurreri et al., 2020).

Safety And Hazards

Edpetiline is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFYEJMFMYGCV-RRIRULBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edpetiline

CAS RN

32685-93-1
Record name Edpetiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EDPETILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of edpetiline's anti-inflammatory and antioxidant effects?

A1: Edpetiline appears to exert its effects by inhibiting key inflammatory pathways. Research suggests that it inhibits the phosphorylation of IκB, which in turn prevents the nuclear transcription of nuclear transcription factor-κB p65 []. Edpetiline also seems to decrease the phosphorylation of p38 and ERK within the mitogen-activated protein kinase signaling pathway, without activating the JNK/mitogen-activated protein kinase signaling pathway []. These actions collectively contribute to its anti-inflammatory and antioxidant properties.

Q2: What are the effects of edpetiline on pro-inflammatory and anti-inflammatory cytokines?

A2: Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that edpetiline significantly reduced both the mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-6 []. Interestingly, edpetiline simultaneously increased the mRNA expression of IL-4, an anti-inflammatory cytokine []. This suggests a multi-faceted approach to modulating the inflammatory response.

Q3: Besides cytokines, what other inflammatory mediators are affected by edpetiline?

A3: Edpetiline demonstrates an ability to downregulate key inflammatory mediators. It significantly reduces both the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages []. These enzymes play significant roles in inflammation, and their downregulation contributes to edpetiline's overall anti-inflammatory profile.

Q4: What is the source of edpetiline, and are there other alkaloids present in this source?

A4: Edpetiline is an alkaloid found in Petilium eduardi []. While the specific structure of edpetiline has not been extensively detailed in these papers, research indicates that Petilium eduardi contains a variety of alkaloids []. Further investigation into the alkaloid profile of this plant may reveal additional bioactive compounds.

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